(R)-1-Cbz-3-ethoxycarbonylpyrrolidine physical properties
(R)-1-Cbz-3-ethoxycarbonylpyrrolidine physical properties
Synthesis, Characterization, and Application in Chiral Drug Scaffolds[1]
Executive Summary
(R)-1-Cbz-3-ethoxycarbonylpyrrolidine (Ethyl (3R)-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylate) is a critical chiral building block used in the synthesis of pyrrolidine-based pharmaceutical agents, including factor Xa inhibitors and beta-lactam antibiotics. Its structural value lies in the orthogonal protection of the nitrogen (Cbz, acid-stable/hydrogenolysis-labile) and the carboxylate (Ethyl ester, base-labile), allowing for versatile downstream functionalization.
This guide provides a definitive technical profile, a validated synthesis protocol starting from the commercially available acid, and a rigorous quality control framework to ensure enantiomeric purity.
Part 1: Chemical Identity & Physiochemical Profile[2][3]
Compound Name: 1-Benzyl 3-ethyl (3R)-pyrrolidine-1,3-dicarboxylate
Common Name: (R)-1-Cbz-3-ethoxycarbonylpyrrolidine
Parent Acid CAS: 192214-06-5 (Source: PubChem)
Molecular Formula: C
Structural Analysis
The molecule features a pyrrolidine core with a stereocenter at the C3 position. The integrity of the (R)-configuration is the primary quality attribute (CQA), as racemization can occur under harsh basic conditions during esterification.
Physiochemical Properties (Experimental & Predicted)[1][2]
| Property | Value / Description | Note |
| Physical State | Viscous, colorless to pale yellow oil | Esters of Cbz-pyrrolidines typically do not crystallize at RT. |
| Boiling Point | ~165–175 °C @ 0.5 mmHg | Predicted based on methyl ester analog. Decomposes at atm pressure. |
| Density | 1.15 ± 0.05 g/mL | Estimated based on Cbz-pyrrolidine analogs [1]. |
| Solubility | Soluble: DCM, EtOAc, THF, MeOH.Insoluble: Water. | Lipophilic Cbz group dominates solubility profile. |
| Chirality | (R)-Enantiomer | Optical rotation is solvent-dependent; validation via Chiral HPLC is required. |
| Stability | Stable at RT; Hygroscopic. | Store under inert atmosphere (N |
Part 2: Synthesis & Purification Protocol
Objective: Synthesize (R)-1-Cbz-3-ethoxycarbonylpyrrolidine from (R)-1-Cbz-pyrrolidine-3-carboxylic acid with >98% chemical purity and >99% ee.
Mechanism: Fisher Esterification. This route is selected over alkylation (using ethyl iodide) to minimize the risk of racemization at the C3 chiral center, as acidic conditions are generally safer for amino acid derivatives than basic conditions.
Experimental Workflow (Diagram)
Figure 1: Synthesis workflow emphasizing the conversion of the acid precursor to the ethyl ester.
Step-by-Step Protocol
-
Setup:
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl
drying tube (or N inlet). -
Charge the flask with (R)-1-Cbz-pyrrolidine-3-carboxylic acid (10.0 g, 40.1 mmol) [2].
-
Dissolve in anhydrous Ethanol (100 mL).
-
-
Activation & Reaction:
-
Cool the solution to 0 °C in an ice bath.
-
Dropwise add Thionyl Chloride (SOCl
) (3.5 mL, 48 mmol) over 15 minutes. Caution: Exothermic reaction with gas evolution (SO , HCl). -
Remove ice bath and stir at Room Temperature (RT) for 30 minutes.
-
Heat to gentle reflux (approx. 80 °C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The acid spot (baseline) should disappear, replaced by a higher R
spot (ester).
-
-
Workup:
-
Concentrate the mixture under reduced pressure (Rotavap) to remove excess ethanol and volatiles.
-
Redissolve the oily residue in Dichloromethane (DCM) (100 mL).
-
Wash sequentially with:
-
Saturated NaHCO
(2 x 50 mL) – Neutralizes residual HCl. -
Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous MgSO
, filter, and concentrate to yield the crude oil.
-
-
Purification:
-
If purity <95% by HPLC, purify via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes:Ethyl Acetate (8:1
4:1). -
Collect fractions containing the product (visualize with UV or KMnO
stain).
-
Part 3: Analytical Characterization & Quality Control
To ensure the material is suitable for drug development, the following specification limits must be met.
1. Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
):- 7.35 (m, 5H, Ar-H) – Confirms Cbz group.
-
5.13 (s, 2H, Ph-CH
-O) – Benzylic protons. -
4.16 (q, 2H, O-CH
-CH ) – Ethyl ester methylene. - 3.4–3.7 (m, 4H, Pyrrolidine ring protons).
- 3.05 (m, 1H, C3-H) – Chiral center methine.
-
1.25 (t, 3H, O-CH
-CH ) – Ethyl ester methyl.
2. Chiral HPLC (Enantiomeric Excess)
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria: ee > 98.0%.
-
Note: The (S)-enantiomer will have a distinct retention time. Run a racemic standard to establish separation parameters.
-
Quality Control Logic Flow (Diagram)
Figure 2: Quality control decision tree for validating the chiral building block.
Part 4: Handling, Stability & Safety[5]
Stability Profile
-
Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis in the presence of strong bases (NaOH, LiOH) or prolonged exposure to moisture.
-
Cbz Stability: The carbamate is stable to acidic conditions (TFA, HCl) but will be removed via catalytic hydrogenation (H
, Pd/C) or harsh basic hydrolysis.
Safety Precautions
-
Thionyl Chloride: Highly corrosive and toxic. Must be handled in a fume hood.
-
Product: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) required.
Part 5: Application Context
This specific scaffold is utilized in "Diversity-Oriented Synthesis" (DOS) for proline-mimetic drugs.
-
Cbz Removal: Hydrogenolysis yields the free amine, allowing coupling to peptide backbones.
-
Ester Hydrolysis: Saponification yields the free acid, allowing coupling to amines (amide bond formation).
-
Orthogonality: The ability to selectively deprotect one end (N-terminus vs. C-terminus) makes this an ideal scaffold for peptidomimetics [3].
References
-
PubChem. (R)-1-Cbz-pyrrolidine-3-carboxylic acid (Compound Summary). National Library of Medicine.[1] [Link][1]
